molecular formula C9H8FNO2 B1386431 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile CAS No. 917226-74-5

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile

Cat. No. B1386431
M. Wt: 181.16 g/mol
InChI Key: XSUCKXYFTBYZMV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Fluoro-4-(2-hydroxyethoxy)benzonitrile” can be represented by the InChI code: 1S/C13H8FNO2/c14-10-7-9 (8-15)5-6-12 (10)17-13-4-2-1-3-11 (13)16/h1-7,16H .


Physical And Chemical Properties Analysis

“3-Fluoro-4-(2-hydroxyethoxy)benzonitrile” is a solid at room temperature . It has a molecular weight of 229.21 . The density of this compound is 1.27 g/mL at 25 °C .

Safety And Hazards

The safety data sheet for a similar compound, “Benzonitrile”, indicates that it is combustible and harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-fluoro-4-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-5-7(6-11)1-2-9(8)13-4-3-12/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUCKXYFTBYZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656268
Record name 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-hydroxyethoxy)benzonitrile

CAS RN

917226-74-5
Record name 3-Fluoro-4-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To potassium tert-butoxide (19.35 g) was added ethylene glycol (160 mL). The mixture was then heated to 50° C. At 50° C., 3,4-difluorobenzonitrile (20 g) was added and this was washed in with ethylene glycol (40 mL). The combined solution was heated to 80° C., and held at this temperature for two hours, before being cooled to 20° C. over one hour. The reaction mixture was filtered and washed with ethylene glycol (40 mL). To the filtrate was added water (200 mL) and dichloromethane (200 mL). The layers were separated and the organic layer was concentrated in vacuo, to give the sub-title compound as a waxy white solid (26.1 g, 100% yield).
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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